molecular formula C19H23N3O B6341860 (8alpha,9S)-9-Aminocinchonan-6'-ol CAS No. 960050-59-3

(8alpha,9S)-9-Aminocinchonan-6'-ol

Cat. No.: B6341860
CAS No.: 960050-59-3
M. Wt: 309.4 g/mol
InChI Key: BVEMLWTWKOYCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8alpha,9S)-9-Aminocinchonan-6’-ol is a chiral compound derived from cinchona alkaloids. It is known for its unique stereochemistry and has been studied for various applications in chemistry and medicine. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9S)-9-Aminocinchonan-6’-ol typically involves the modification of cinchona alkaloids. One common method is the reduction of cinchonine or cinchonidine, followed by selective functionalization to introduce the amino group at the 9-position. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of (8alpha,9S)-9-Aminocinchonan-6’-ol may involve large-scale reduction processes and subsequent purification steps. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(8alpha,9S)-9-Aminocinchonan-6’-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (8alpha,9S)-9-Aminocinchonan-6’-ol. These derivatives can have different functional groups and properties, making them useful for different applications .

Scientific Research Applications

(8alpha,9S)-9-Aminocinchonan-6’-ol has been studied for its applications in:

Mechanism of Action

The mechanism of action of (8alpha,9S)-9-Aminocinchonan-6’-ol involves its interaction with molecular targets through its chiral centers. The specific configuration allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The amino group at the 9-position can form hydrogen bonds and participate in electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8alpha,9S)-9-Aminocinchonan-6’-ol is unique due to its specific stereochemistry and the presence of the amino group at the 9-position. This configuration provides distinct reactivity and binding properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Properties

IUPAC Name

4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEMLWTWKOYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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